NP 396 refers to a specific peptide epitope derived from the lymphocytic choriomeningitis virus, which plays a critical role in the immune response, specifically in the activation of CD8 T cells. This epitope is recognized by major histocompatibility complex class I molecules, leading to the activation and proliferation of cytotoxic T lymphocytes. The NP 396 peptide is significant in studies of viral persistence and immune evasion mechanisms.
The NP 396 peptide is derived from the nucleoprotein of the lymphocytic choriomeningitis virus, a member of the Arenaviridae family. This virus is known for its ability to persist in hosts and evade immune responses, making it a model organism for studying viral infections and immunology. NP 396 is classified as a viral epitope and is specifically noted for its role in stimulating CD8 T cell responses during acute viral infections.
The synthesis of NP 396 can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides with precise sequences. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The NP 396 peptide has a specific sequence that allows it to bind effectively to major histocompatibility complex class I molecules. The structure includes:
NP 396 participates in several biochemical interactions:
The mechanism by which NP 396 activates CD8 T cells involves several steps:
Research indicates that NP 396-specific CD8 T cells exhibit enhanced functionality during acute viral infections but may be subject to deletion during chronic infections due to immune evasion strategies employed by viruses like lymphocytic choriomeningitis virus .
NP 396 has several applications in immunology research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3